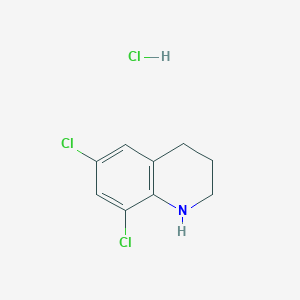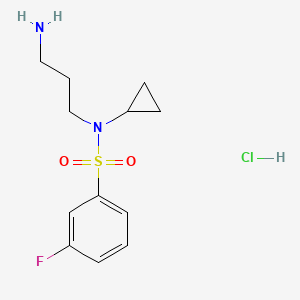
2-Amino-4-oxopentanoic acid hydrochloride
Vue d'ensemble
Description
2-Amino-4-oxopentanoic acid hydrochloride is a derivative of valeric acid, characterized by amino and oxo substituents at the 2- and 4-positions, respectively . This compound is known for its role as an intermediate in various biochemical pathways and its applications in scientific research.
Mécanisme D'action
Target of Action
2-Amino-4-oxopentanoic acid hydrochloride, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . It is primarily targeted towards cells in the body that are involved in heme synthesis . Heme is an essential component of various proteins, including hemoglobin, which is responsible for oxygen transport in the body .
Mode of Action
ALA is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It interacts with these targets and results in the production of heme . In the context of photochemotherapy for actinic keratosis, ALA is applied topically and taken up by the abnormal cells . When exposed to a specific wavelength of light, the heme precursors in the cells react and cause cell death .
Biochemical Pathways
The primary biochemical pathway affected by ALA is the heme synthesis pathway . As an intermediate in this pathway, ALA plays a crucial role in the production of heme . The downstream effects of this include the production of hemoglobin and other heme-containing proteins, which are essential for various biological functions, including oxygen transport .
Pharmacokinetics
It is known that when used in photochemotherapy, ala is applied topically and absorbed by the abnormal cells . The impact of these properties on the bioavailability of ALA is currently unclear and may vary depending on the specific use case and individual patient characteristics.
Result of Action
The primary result of ALA’s action is the death of abnormal cells in conditions such as actinic keratosis . This occurs when the heme precursors in these cells react upon exposure to a specific wavelength of light, causing cell death . This can lead to the clearance of actinic keratosis lesions .
Action Environment
The action, efficacy, and stability of ALA can be influenced by various environmental factors. For example, the effectiveness of photochemotherapy using ALA can be affected by the intensity and wavelength of the light used . Additionally, factors such as the specific location and severity of the actinic keratosis lesions can also influence the action of ALA .
Analyse Biochimique
Biochemical Properties
2-Amino-4-oxopentanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the heme biosynthesis pathway. It interacts with various enzymes, including aminolevulinate synthase, which catalyzes its formation from glycine and succinyl-CoA. This compound also interacts with aminolevulinate dehydratase, which converts it into porphobilinogen. These interactions are essential for the production of heme, a vital component of hemoglobin and other heme-containing proteins .
Cellular Effects
This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce the expression of genes involved in the heme biosynthesis pathway. Additionally, it has been shown to impact cellular metabolism by increasing the production of protoporphyrin IX, a photosensitizer used in photodynamic therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to protoporphyrin IX, which accumulates in cells. This accumulation leads to the generation of reactive oxygen species upon exposure to light, causing cell damage and apoptosis. The compound binds to enzymes in the heme biosynthesis pathway, such as aminolevulinate synthase and aminolevulinate dehydratase, facilitating its conversion to protoporphyrin IX .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of photodynamic therapy, where prolonged exposure to light can enhance its therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively induce the production of protoporphyrin IX without causing significant toxicity. At high doses, it can lead to adverse effects, such as skin irritation and photosensitivity. Threshold effects have been observed, where a minimum dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in the heme biosynthesis pathway. It interacts with enzymes such as aminolevulinate synthase and aminolevulinate dehydratase, which convert it into porphobilinogen and subsequently into protoporphyrin IX. This pathway is crucial for the production of heme, which is essential for various biological processes, including oxygen transport and electron transfer .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and accumulates in the cytoplasm, where it is converted into protoporphyrin IX. This localization is essential for its role in photodynamic therapy, as the accumulation of protoporphyrin IX in target cells enhances its therapeutic effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it undergoes conversion to protoporphyrin IX. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The accumulation of protoporphyrin IX in the cytoplasm is crucial for its activity in photodynamic therapy, as it allows for the generation of reactive oxygen species upon light exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-oxopentanoic acid hydrochloride typically involves the reaction of succinyl-CoA and glycine. This process is an intermediate step in the heme synthesis pathway . The reaction conditions often require a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound can be achieved through the degradation of cellulose, followed by the conversion of levulinic acid to the desired compound . This method involves the use of strong acids like hydrochloric acid or sulfuric acid under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxo derivatives.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of 2-amino-4-oxopentanoic acid, such as amino alcohols and substituted oxo acids .
Applications De Recherche Scientifique
2-Amino-4-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is used in photochemotherapy for conditions like actinic keratosis.
Comparaison Avec Des Composés Similaires
Valeric Acid: A structural derivative with similar properties.
Levulinic Acid: Another keto acid with applications in biofuel production.
Aminolevulinic Acid: A precursor in heme synthesis with similar biochemical roles.
Uniqueness: 2-Amino-4-oxopentanoic acid hydrochloride is unique due to its specific role in heme synthesis and its applications in photodynamic therapy. Its ability to be converted into protoporphyrin IX sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-amino-4-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-3(7)2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAFJYYQCWOTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197237-27-7 | |
| Record name | 2-amino-4-oxopentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



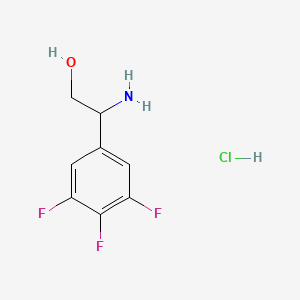
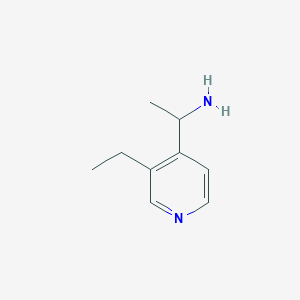
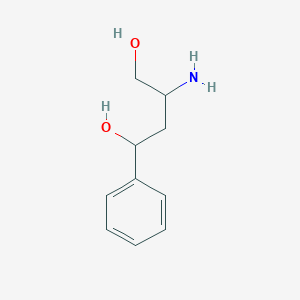
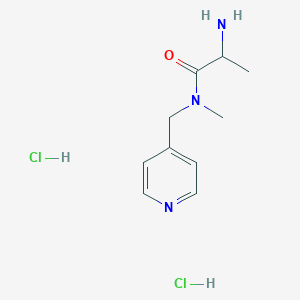
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
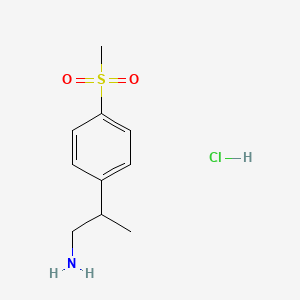
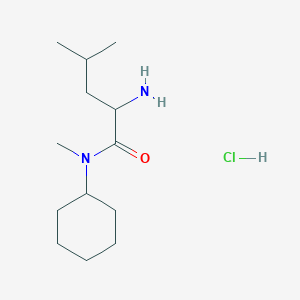
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
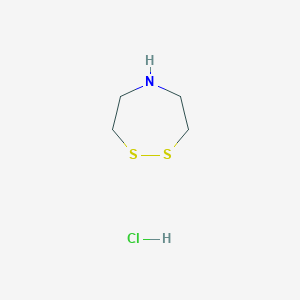
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
